D-Ribose-2,3,4,5-13C4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

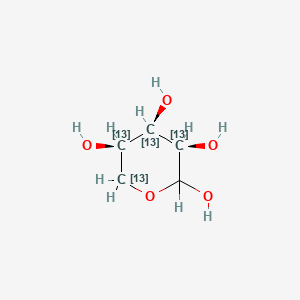

D-Ribose-2,3,4,5-13C4: is a stable isotope-labeled compound of ribose, a naturally occurring pentose sugar. The compound is labeled with carbon-13 at the 2, 3, 4, and 5 positions, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Mecanismo De Acción

Target of Action

D-Ribose-2,3,4,5-13C4, also known as D-[2,3,4,5-13C4]Ribose, is a stable isotope-labeled compound . It is primarily used in research settings, particularly in proteomics research

Mode of Action

It is known that ribose, the base molecule of this compound, plays a crucial role in various biological processes, including energy metabolism and nucleic acid synthesis . The 13C4 label allows for the tracking of the compound in metabolic pathways.

Biochemical Pathways

This compound is likely involved in the same biochemical pathways as ribose. Ribose is a key component of adenosine triphosphate (ATP), the primary energy carrier in cells, and ribonucleic acids (RNA). The 13C4 label can be used to trace the metabolic fate of ribose in these pathways .

Result of Action

As a stable isotope-labeled compound, it is primarily used in research settings to track the metabolic fate of ribose .

Action Environment

It is known that the compound should be stored at room temperature away from light and moisture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-2,3,4,5-13C4 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using microorganisms that have been fed with carbon-13 labeled substrates. This process results in the production of ribose with carbon-13 atoms incorporated at specific positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically modified microorganisms that are optimized for high yield and efficiency. The fermentation broth is then subjected to various purification steps to isolate the labeled ribose .

Análisis De Reacciones Químicas

Types of Reactions: D-Ribose-2,3,4,5-13C4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving ribose .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in this compound under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ribonic acid, while reduction can produce ribitol .

Aplicaciones Científicas De Investigación

Chemistry: D-Ribose-2,3,4,5-13C4 is widely used in NMR spectroscopy to study the structure and dynamics of ribose-containing molecules. The carbon-13 labeling allows for detailed analysis of the ribose moiety in various chemical environments .

Biology: In biological research, this compound is used to trace metabolic pathways and study the role of ribose in cellular processes. It is particularly useful in studying the pentose phosphate pathway and nucleotide biosynthesis .

Medicine: this compound has potential clinical applications in the treatment of conditions such as congestive heart failure and diabetes. It is used to study the effects of ribose supplementation on cellular energy levels and metabolic function .

Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a tracer in environmental studies .

Comparación Con Compuestos Similares

- D-[1-13C]Ribose

- D-[2-13C]Ribose

- D-[3-13C]Ribose

- D-[4-13C]Ribose

- D-[5-13C]Ribose

Uniqueness: D-Ribose-2,3,4,5-13C4 is unique due to its multiple carbon-13 labels, which provide more detailed information in NMR studies compared to singly labeled ribose compounds. This makes it particularly valuable for studying complex biochemical processes and metabolic pathways .

Actividad Biológica

D-Ribose-2,3,4,5-13C4 is a stable isotope-labeled form of ribose, a pentose sugar that plays a crucial role in various biological processes, particularly in energy metabolism and nucleic acid synthesis. This compound is utilized extensively in research to trace metabolic pathways due to its unique isotopic labeling. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

Overview of this compound

- Chemical Structure : this compound has the molecular formula C5H10O5 and features four carbon atoms labeled with the stable isotope carbon-13.

- Synthesis : The compound is synthesized through fermentation processes involving genetically modified microorganisms that incorporate carbon-13 into ribose molecules. This method ensures high yields and purity necessary for research applications .

Target and Mode of Action

D-Ribose serves as a precursor for adenosine triphosphate (ATP), the primary energy carrier in cells. The incorporation of carbon-13 allows researchers to track the metabolic fate of ribose in various biochemical pathways, including:

- Energy Metabolism : Ribose is essential for ATP synthesis. The labeling facilitates studies on how ribose contributes to energy production under different physiological conditions.

- Nucleic Acid Synthesis : Ribose is a fundamental component of RNA. The 13C4 label aids in understanding nucleotide biosynthesis and its regulation during cellular processes .

Biochemical Pathways

D-Ribose participates in several critical biochemical pathways:

- Pentose Phosphate Pathway (PPP) : This pathway is vital for nucleotide synthesis and generating reducing power (NADPH) for biosynthetic reactions.

- Glycolysis : Ribose can be interconverted with glucose derivatives, impacting glycolytic flux and energy metabolism.

- Nucleotide Biosynthesis : It plays a significant role in synthesizing purine and pyrimidine nucleotides necessary for DNA and RNA synthesis .

Research Applications

This compound has diverse applications across various fields:

1. Metabolic Studies

The compound is extensively used in metabolic tracing studies to understand cellular energy dynamics and nucleotide metabolism. For instance:

- Case Study : A study investigated the effects of ribose supplementation on ATP levels in patients with congestive heart failure. Results indicated that ribose could enhance ATP production, improving cardiac function.

2. NMR Spectroscopy

The stable isotope labeling allows for advanced NMR spectroscopy studies to analyze the structure and dynamics of ribose-containing molecules. This technique provides insights into molecular interactions and conformational changes during metabolic processes .

3. Clinical Research

D-Ribose has potential therapeutic applications in conditions related to energy metabolism:

- Congestive Heart Failure : Clinical trials have explored ribose supplementation as a means to improve myocardial energy metabolism.

- Diabetes Management : Research indicates that ribose may play a role in improving glucose utilization and insulin sensitivity .

Chemical Reactions Involving this compound

D-Ribose undergoes various chemical reactions that are crucial for understanding its biological activity:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ribonic acid |

| Reduction | Sodium borohydride | Ribitol |

| Substitution | Nucleophiles (under acidic/basic) | Modified ribose derivatives |

These reactions are essential for studying the metabolic pathways involving ribose and its derivatives .

Propiedades

IUPAC Name |

(3R,4R,5R)-(3,4,5,6-13C4)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-OCBIYWEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([13C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.